molecular formula C8H11BrClN B2909716 3-Bromo-2,5-dimethylaniline hydrochloride CAS No. 2490432-83-0

3-Bromo-2,5-dimethylaniline hydrochloride

Cat. No.: B2909716
CAS No.: 2490432-83-0
M. Wt: 236.54
InChI Key: GHZQAXAOOOAEHE-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylaniline hydrochloride (CAS: 1215545-22-4) is a halogenated aromatic amine with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.54 g/mol . It is classified as a fine chemical intermediate, primarily utilized in organic synthesis for constructing pharmacologically active molecules or functional materials. The compound features a bromine atom at the 3-position and methyl groups at the 2- and 5-positions of the benzene ring, which influence its electronic and steric properties. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in synthetic workflows .

Properties

IUPAC Name

3-bromo-2,5-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZQAXAOOOAEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylaniline hydrochloride can be achieved through a multi-step process:

    Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group, forming 3-amino-2,5-dimethylaniline.

    Bromination: Finally, bromination of 3-amino-2,5-dimethylaniline introduces a bromine atom at the third position, resulting in 3-Bromo-2,5-dimethylaniline.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methyl groups on the aromatic ring influence the reactivity and orientation of further substitutions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction typically yields amines or other reduced forms.

    Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,5-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 3-bromo-2,5-dimethylaniline hydrochloride and analogous compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Primary Applications
3-Bromo-2,5-dimethylaniline HCl C₈H₁₁BrClN Br (3), CH₃ (2,5), NH₂ (1) 236.54 Synthetic intermediate for APIs, ligands
2C-B (4-Bromo-2,5-dimethoxyphenethylamine HCl) C₁₂H₁₉BrNO₂·HCl Br (4), OCH₃ (2,5), NHCH₂CH₃ (side chain) 336.65 Psychoactive designer drug
25B-NB3OMe HCl C₁₈H₂₃BrNO₃·HCl Br (4), OCH₃ (2,5,3-benzyl), NHCH₂CH₃ 432.75 Designer drug research
2C-C (4-Chloro-2,5-dimethoxyphenethylamine HCl) C₁₂H₁₉ClNO₂·HCl Cl (4), OCH₃ (2,5) 294.20 Neuropharmacology studies

Substituent Effects on Reactivity and Solubility

  • Halogen Position and Identity :

    • 3-Bromo-2,5-dimethylaniline HCl contains bromine at the 3-position, which creates steric hindrance compared to 2C-B’s 4-bromo substitution. This positional difference reduces its electronic directing effects in electrophilic substitution reactions .
    • Replacement of bromine with chlorine (e.g., 2C-C) lowers molecular weight and alters lipophilicity, impacting membrane permeability in biological systems .
  • Methyl vs. Methoxy Groups: Methyl groups in 3-bromo-2,5-dimethylaniline HCl are electron-donating via inductive effects, increasing the compound’s solubility in nonpolar solvents compared to methoxy-containing analogs like 2C-B. Methoxy groups, being stronger electron donors, enhance resonance stabilization but reduce solubility in aqueous media .
  • Amine Functionalization :

    • The primary amine in 3-bromo-2,5-dimethylaniline HCl allows for direct coupling reactions (e.g., amide formation), whereas phenethylamine derivatives (2C-B, 25B-NB3OMe) require additional functionalization steps for bioconjugation .

Physicochemical Properties

  • Solubility :
    • 3-Bromo-2,5-dimethylaniline HCl is sparingly soluble in water but dissolves readily in DMSO or dichloromethane. In contrast, 2C-B’s methoxy groups improve water solubility slightly but require acidic conditions for stability .
  • Thermal Stability :
    • The hydrochloride salt form of all listed compounds enhances thermal stability, with decomposition temperatures exceeding 200°C .

Research Findings and Analytical Considerations

  • Synthesis : 3-Bromo-2,5-dimethylaniline HCl is synthesized via bromination of 2,5-dimethylaniline followed by HCl treatment, whereas 2C-B derivatives involve multi-step alkylation and substitution reactions .
  • Analytical Differentiation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing these compounds. For example, 3-bromo-2,5-dimethylaniline HCl exhibits distinct aryl proton signals (δ 6.8–7.2 ppm) compared to 2C-B’s ethylamine side chain (δ 3.0–3.5 ppm) .

Biological Activity

3-Bromo-2,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity, primarily due to its structure and the presence of bromine and methyl groups on its aromatic ring. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀BrClN
  • Molecular Weight : 236.54 g/mol
  • Appearance : Typically found as a hydrochloride salt, which enhances its solubility in water.

The presence of the bromine atom and two methyl groups affects the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, which are influenced by the electron-withdrawing bromine and electron-donating methyl groups. This property allows it to participate in various biochemical pathways.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction can lead to either activation or inhibition of metabolic pathways.
  • Cellular Effects : The compound can induce oxidative stress in cells, activating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular growth and differentiation.

Toxicity and Pharmacokinetics

Research indicates that this compound exhibits hematotoxicity at higher doses. It undergoes metabolic processes such as N-demethylation and N-oxidation, leading to potentially toxic metabolites.

Study Findings
In vitro studies on rat liver microsomesConfirmed N-demethylation as a primary metabolic pathway.
Toxicity assessment in animal modelsHigh doses resulted in significant hematotoxic effects.

Case Studies

  • Case Study on Enzyme Interaction :
    • A study demonstrated that this compound acts as an inhibitor of specific cytochrome P450 isoforms. This inhibition can alter the metabolism of co-administered drugs, leading to increased toxicity or therapeutic effects depending on the context.
  • Oxidative Stress Induction :
    • Research indicated that exposure to this compound results in increased levels of reactive oxygen species (ROS) in cultured cells, suggesting a role in oxidative stress-related pathways. This effect may contribute to its potential carcinogenic properties when accumulated over time .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structure Biological Activity
3-Bromo-N,N-dimethylanilineContains dimethyl groups instead of methyl groupsSimilar enzyme interactions but varying toxicity profiles
3,5-Dibromo-4-methylanilineTwo bromine atoms and one methyl groupIncreased reactivity but also higher toxicity
2-Bromo-4,6-dimethylanilineDifferent substitution patternReduced binding affinity compared to this compound

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